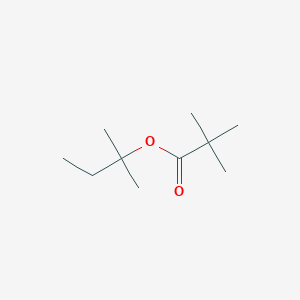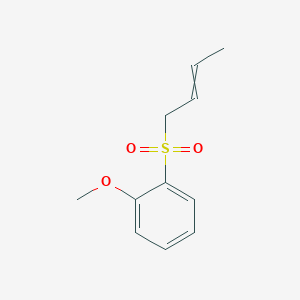![molecular formula C11H17BrClNS B14379879 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-33-8](/img/structure/B14379879.png)
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a bromine atom, a pentylsulfanyl group, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-bromopyridine with pentylthiol in the presence of a suitable base, followed by quaternization with methyl chloride. The reaction conditions may include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pentylsulfanyl group can be oxidized to sulfoxides or sulfones.
Quaternization: The pyridinium ion can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation reactions produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pentylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-methylpyridinium chloride: Lacks the pentylsulfanyl group, making it less hydrophobic.
1-[(Pentylsulfanyl)methyl]pyridin-1-ium chloride: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride: Substitution of bromine with chlorine alters its chemical properties.
Uniqueness
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the pentylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88255-33-8 |
|---|---|
Fórmula molecular |
C11H17BrClNS |
Peso molecular |
310.68 g/mol |
Nombre IUPAC |
3-bromo-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H17BrNS.ClH/c1-2-3-4-8-14-10-13-7-5-6-11(12)9-13;/h5-7,9H,2-4,8,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KCALLQVMVKCBFS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


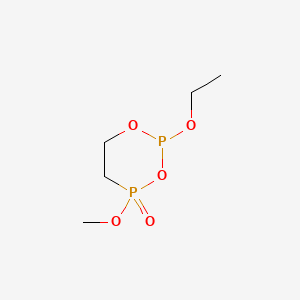
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
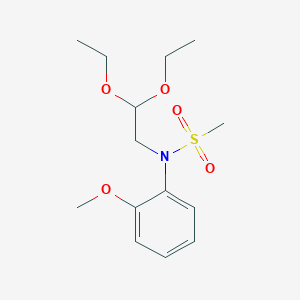
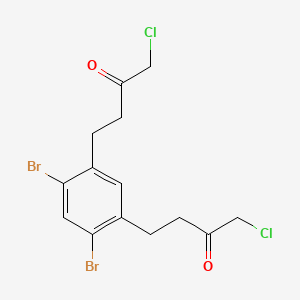
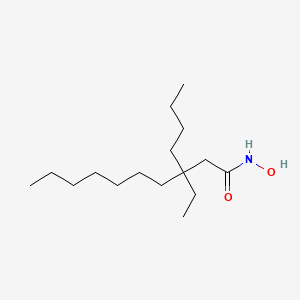
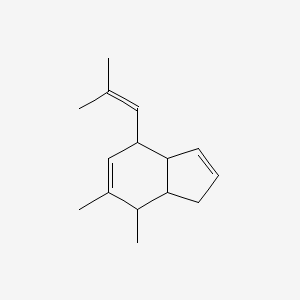

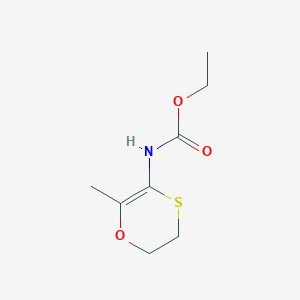
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
